molecular formula C22H29NO4 B233900 17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one CAS No. 154711-64-5

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

カタログ番号 B233900
CAS番号: 154711-64-5
分子量: 371.5 g/mol
InChIキー: HHLFEKGPFKSEJX-STZQEDGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one, commonly known as CYCLOFO, is a synthetic opioid that belongs to the class of morphinan derivatives. It was first synthesized in 1979 by researchers at the University of Kentucky. CYCLOFO has been found to have potent analgesic properties and has been studied extensively for its potential use in pain management.

作用機序

CYCLOFO acts as an agonist at the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. The activation of these receptors leads to the inhibition of the release of neurotransmitters involved in the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
CYCLOFO has been found to have potent analgesic effects, which are mediated by its actions at the mu-opioid receptor. It has also been shown to have sedative and respiratory depressant effects, which are common to all opioids. CYCLOFO has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

実験室実験の利点と制限

CYCLOFO has several advantages for use in lab experiments. It has potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. It also has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction. However, CYCLOFO has several limitations for use in lab experiments. It has sedative and respiratory depressant effects, which can complicate the interpretation of results. It also has a narrow therapeutic window, meaning that the difference between the effective dose and the toxic dose is small.

将来の方向性

There are several future directions for research on CYCLOFO. One area of research is the development of new formulations of CYCLOFO that can be administered via different routes, such as transdermal patches or sublingual tablets. Another area of research is the development of new analogs of CYCLOFO that have improved pharmacokinetic properties and reduced side effects. Finally, there is a need for further research on the efficacy and safety of CYCLOFO in the treatment of opioid addiction.

合成法

The synthesis of CYCLOFO involves a series of chemical reactions starting from the precursor compound, 3-hydroxy-N-methylmorphinan. The first step involves the protection of the hydroxyl group using a benzyl group. This is followed by the reduction of the ketone group using sodium borohydride to give the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is subsequently reacted with cyclopropylmethyl magnesium bromide to give CYCLOFO.

科学的研究の応用

CYCLOFO has been extensively studied for its potential use as an analgesic agent. It has been found to have potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. CYCLOFO has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

特性

CAS番号

154711-64-5

製品名

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

分子式

C22H29NO4

分子量

371.5 g/mol

IUPAC名

(1R,9R,10S)-17-(cyclopropylmethyl)-4-hydroxy-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C22H29NO4/c1-26-20-17(25)6-5-15-11-18-22(27-2)8-7-16(24)12-21(22,19(15)20)9-10-23(18)13-14-3-4-14/h5-6,14,18,25H,3-4,7-13H2,1-2H3/t18-,21-,22-/m1/s1

InChIキー

HHLFEKGPFKSEJX-STZQEDGTSA-N

異性体SMILES

COC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5)O

SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

正規SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

同義語

3-hydroxycyprodime

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。